5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole
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Overview
Description
5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an allylsulfanyl group and a 4-methoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with allyl isothiocyanate to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazole compound. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tetrazole ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. The allylsulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-Allylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)-1H-tetrazole
- 5-Allylsulfanyl-1-(4-chlorophenyl)-1H-tetrazole
- 5-Allylsulfanyl-1-(4-nitrophenyl)-1H-tetrazole
Uniqueness
5-Allylsulfanyl-1-(4-methoxy-phenyl)-1H-tetrazole is unique due to the presence of the 4-methoxy-phenyl group, which can influence its electronic properties and reactivity. This substitution pattern may enhance its potential as a pharmacophore or functional material .
Properties
Molecular Formula |
C11H12N4OS |
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Molecular Weight |
248.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-prop-2-enylsulfanyltetrazole |
InChI |
InChI=1S/C11H12N4OS/c1-3-8-17-11-12-13-14-15(11)9-4-6-10(16-2)7-5-9/h3-7H,1,8H2,2H3 |
InChI Key |
SZRWRABOKOSFOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC=C |
Origin of Product |
United States |
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